Escaline (4-ethoxy-3,5-dimethoxyphenethylamine) is a synthetic, psychoactive compound classified as a phenethylamine and a substituted amphetamine. [, ] It serves as a valuable research tool for investigating the structure-activity relationships of serotonergic hallucinogens and their behavioral effects in animal models. []
Escaline, chemically known as 4-ethoxy-3,5-dimethoxyphenethylamine, is a psychedelic compound belonging to the phenethylamine class. It is structurally related to mescaline and has garnered interest for its hallucinogenic effects and potential therapeutic applications. Escaline acts primarily as an agonist at the serotonin 5-HT2A receptor, which is implicated in its psychoactive properties.
Escaline can be derived synthetically and is not typically found in nature. Its synthesis involves the modification of common phenethylamines, particularly those with methoxy and ethoxy substituents.
The synthesis of escaline involves several key steps that utilize standard organic chemistry techniques. The primary method for synthesizing escaline is through the ethylation of 3,5-dimethoxyphenethylamine.
The resulting compound is then converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its solubility for further applications.
Escaline's molecular structure can be represented as follows:
The structural representation highlights the presence of two methoxy groups and one ethoxy group attached to a phenethylamine backbone.
The chemical structure can be visualized using molecular modeling software or drawn using chemical structure drawing tools, showing the arrangement of atoms and functional groups.
Escaline undergoes various chemical reactions typical of phenethylamines, including:
Escaline primarily acts as an agonist at the serotonin 5-HT2A receptor, which plays a crucial role in modulating mood, cognition, and perception. Upon binding to this receptor, escaline induces a series of biochemical events that lead to altered serotonergic signaling pathways.
The activation of the serotonin 5-HT2A receptor by escaline results in enhanced neurotransmitter release and modulation of neuronal activity, contributing to its psychedelic effects.
Escaline has been studied for its potential therapeutic applications in mental health treatment, particularly regarding anxiety and depression. Research into psychedelics has gained momentum due to their ability to facilitate profound psychological experiences that may aid in psychotherapy.
Additionally, escaline's structural similarity to mescaline makes it a valuable compound for comparative studies in pharmacology and psychoactive research, contributing to the broader understanding of psychedelic substances and their mechanisms of action.
The initial synthesis of escaline (3,5-dimethoxy-4-ethoxyphenethylamine) was achieved by Benington, Morin, and Clarke in 1954 through a multi-step route starting from gallic acid. Their approach featured a novel O-alkylation technique using diethyl sulfate under alkaline conditions to introduce the 4-ethoxy group—a significant advancement in phenethylamine functionalization [1] . This method represented one of the earliest systematic explorations of 4-substituted 3,5-dimethoxyphenethylamine derivatives, establishing foundational protocols for subsequent mescaline analog development . The reaction sequence included:
Benington's work demonstrated the critical influence of alkoxy substituent positioning on psychedelic activity, with the 4-ethoxy configuration showing enhanced receptor affinity compared to mescaline's 4-methoxy group. Their synthetic innovations enabled precise structural modifications that would later facilitate structure-activity relationship (SAR) studies in psychedelic phenethylamines [10].
Table 1: Key Synthetic Innovations in Benington's 1954 Escaline Synthesis
Reaction Step | Reagents/Conditions | Innovative Aspect |
---|---|---|
4-O-Alkylation | Diethyl sulfate, K₂CO₃, reflux | Selective ethoxy introduction avoiding ether cleavage |
Nitrostyrene Formation | Nitromethane, NH₄OAc, acetic acid | Optimized catalyst system for improved yield |
Amine Reduction | LiAlH₄ in anhydrous ether | Controlled reduction preventing N-alkylation |
David E. Nichols' laboratory at Purdue University systematically re-evaluated escaline in 1977 as part of a comprehensive study on mescaline analogs. Their research established quantitative structure-activity relationship (QSAR) models correlating substituent lipophilicity with serotonin receptor binding affinity. Through competitive radioligand binding assays, Nichols demonstrated that escaline's 4-ethoxy group increased lipophilicity (log P = 1.2) compared to mescaline (log P = 0.9), enhancing its 5-HT₂A receptor affinity approximately 5-8 fold [1] .
Nichols optimized escaline's synthesis via improved phenolic alkylation using ethyl iodide with silver oxide catalysis, achieving higher regioselectivity at the 4-position. This methodology enabled efficient production of escaline hydrochloride with >98% purity, facilitating pharmacological characterization . The laboratory's systematic approach included synthesizing and testing structural variants like proscaline (4-propoxy) and isoproscaline (4-isopropoxy), establishing that extending the 4-alkoxy chain beyond ethoxy diminished psychedelic effects—a critical insight for rational phenethylamine design [1] [10].
Table 2: Comparative Receptor Binding Affinities of Mescaline Analogues (Nichols, 1977)
Compound | 4-Position Substituent | 5-HT₂A Kᵢ (nM) | Relative Potency vs Mescaline |
---|---|---|---|
Mescaline | -OCH₃ | 3,800 | 1x |
Escaline | -OC₂H₅ | 650 | 5-8x |
Proscaline | -OC₃H₇ | 1,200 | 3-4x |
Isoproscaline | -OCH(CH₃)₂ | 2,900 | 1.3x |
Alexander Shulgin's investigation of escaline, documented in PiHKAL: A Chemical Love Story (1991), provided the first detailed human psychopharmacological profile. Shulgin developed a refined synthesis route employing reductive amination of 3,5-dimethoxy-4-ethoxybenzaldehyde using nitroethane and aluminum amalgam, significantly improving yield to >75% [1] [3] . His meticulous self-experimentation protocols established escaline's qualitative differences from mescaline, including:
Shulgin's Shulgin Rating Scale (SEAL) quantitatively captured escaline's effects, assigning it a +++ rating for pronounced psychedelic activity at 40-60 mg. His documentation positioned escaline within the "scaline" subfamily of mescaline analogs and differentiated it from the 2C-X series (e.g., 2C-E) by its 3,5-dimethoxy-4-ethoxy substitution pattern [1] [3]. These structural comparisons revealed that ethoxy substitution at the 4-position optimally balanced potency and qualitative effects among alkoxy variants [10].
Shulgin further contextualized escaline's legal status, noting its 2012 classification as a Schedule I substance under the U.S. Synthetic Drug Abuse Prevention Act due to its structural isomerism with TMA (trimethoxyamphetamine) [1] . His publications catalyzed pharmacological investigations into escaline's receptor interactions, particularly its partial agonism at 5-HT₂C receptors and ability to induce the head-twitch response in murine models—a behavioral correlate of psychedelic effects [1] .
Table 3: Alexander Shulgin's Key Contributions to Escaline Research
Contribution Domain | Specific Advance | Impact on Escaline Research |
---|---|---|
Synthetic Chemistry | Reductive amination route with Al/Hg | High-yield, reproducible synthesis |
Psychopharmacology | First human experiential reports | Established qualitative profile and potency |
Structural Taxonomy | "Scaline" classification | Contextualization within phenethylamine families |
Legal Documentation | Isomerism analysis | Clarified regulatory status |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0